molecular formula C20H21NO3 B214612 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214612
M. Wt: 323.4 g/mol
InChI Key: ZMSRXEBXNZVEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one include other indole derivatives with different substituents. Examples include:

  • 3-Hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C20H21NO3/c1-13(2)21-17-7-5-4-6-16(17)20(24,19(21)23)12-18(22)15-10-8-14(3)9-11-15/h4-11,13,24H,12H2,1-3H3

InChI Key

ZMSRXEBXNZVEPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Origin of Product

United States

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